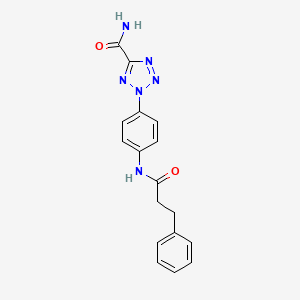
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . It also contains an amide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom, and a phenyl group, which is a ring of 6 carbon atoms, attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring and multiple functional groups. The tetrazole ring is planar and aromatic, which means it is stable and can participate in pi-stacking interactions. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reaction conditions and the other reactants present. The tetrazole ring is relatively stable but can participate in reactions under certain conditions. The amide group can undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and its solubility in water would be influenced by the polar amide group and the aromatic tetrazole and phenyl rings .Wissenschaftliche Forschungsanwendungen
Anticoagulant Drug Discovery
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide: has been investigated as a potential lead compound for anticoagulant drug development. Specifically, it targets Factor XIa (FXIa) , a coagulation factor involved in thrombosis. By inhibiting FXIa, this compound reduces the risk of bleeding while maintaining anticoagulant efficacy .
Thrombosis Prevention
Given its role in inhibiting FXIa, this compound holds promise in preventing thrombosis, a common underlying pathology in cardiovascular diseases. Thrombosis can lead to serious health complications, making anticoagulants like this compound crucial for patient care .
Computer-Aided Drug Design (CADD) Studies
Researchers have employed computational methods, such as docking simulations and structure-based drug design, to explore the binding interactions between 2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide and FXIa. Understanding the binding mode helps optimize its inhibitory potency .
Pharmacophore-Based Scaffold Design
Researchers have fused the privileged fragments of 5-phenyl-1H-pyrazole-3-carboxamide into a pharmacophore scaffold for FXIa inhibitors. This approach enhances the compound’s specificity and potency, aiding drug discovery efforts .
In Vitro Coagulation Assays
The lead compound derived from this family, 7za , demonstrated excellent in vitro inhibitory potency against FXIa and coagulation activities. Its binding mode involves direct hydrogen bonds with key residues in the FXIa backbone, ensuring efficient binding .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Razuprotafib or AKB-9778, is VE-PTP (Vascular Endothelial Protein Tyrosine Phosphatase) . VE-PTP is a negative regulator of Tie2 in diseased blood vessels . The Tie2 receptor is crucial for vascular development and the maintenance of endothelial cells .
Mode of Action
Razuprotafib inhibits VE-PTP by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2 . This inhibition allows Razuprotafib to restore Tie2 activation, which enhances endothelial function and stabilizes blood vessels .
Biochemical Pathways
The inhibition of VE-PTP and subsequent activation of Tie2 by Razuprotafib affects the angiopoietin-Tie2 signaling pathway . This pathway plays a vital role in vascular development, inflammation, vascular permeability, and endothelial cell survival .
Pharmacokinetics
It is known that razuprotafib is self-administered by patients through subcutaneous injection . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of Tie2 by Razuprotafib leads to the enhancement of endothelial function and stabilization of blood vessels . This can have therapeutic effects in conditions such as diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19 .
Action Environment
It is known that the compound is stable enough to be self-administered by patients through subcutaneous injection
Eigenschaften
IUPAC Name |
2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c18-16(25)17-20-22-23(21-17)14-9-7-13(8-10-14)19-15(24)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,18,25)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCKMJMWVPJWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)
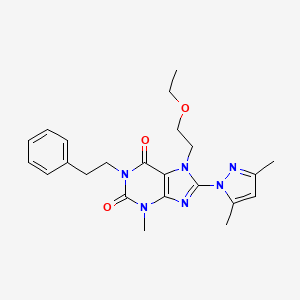



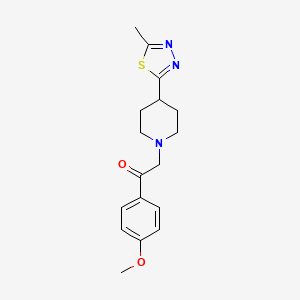
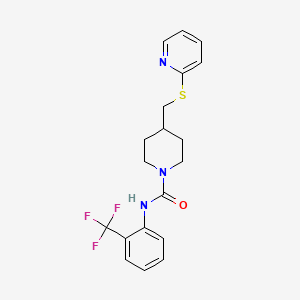

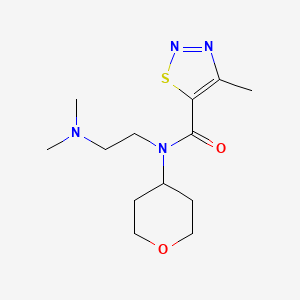
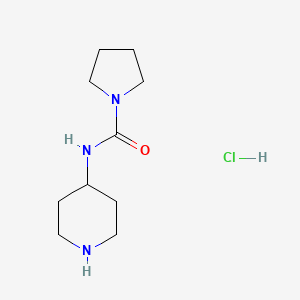
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)